5-Chloro-6-(trifluoromethyl)pyridin-3-OL
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis
The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of medicinal and agricultural chemistry. researchgate.netnih.gov Its presence in essential natural compounds like vitamins (niacin and pyridoxine), coenzymes, and alkaloids underscores its biological relevance. lifechemicals.comnih.gov In the pharmaceutical industry, the pyridine nucleus is a "privileged scaffold," appearing in a significant number of FDA-approved drugs. researchgate.netnih.gov Its popularity stems from several key attributes:
Improved Physicochemical Properties: As a polar and ionizable aromatic molecule, the pyridine ring can enhance the aqueous solubility and bioavailability of less soluble compounds. researchgate.net
Versatile Synthetic Handle: The pyridine ring can be readily functionalized, allowing for extensive structural modifications to optimize activity, selectivity, and pharmacokinetic profiles. nih.gov The nitrogen atom influences the ring's reactivity, making it susceptible to both electrophilic substitution (typically at the 3-position) and nucleophilic substitution (at the 2- and 4-positions). nih.gov
This versatility has led to the development of pyridine-containing compounds across a wide range of therapeutic areas, including antibacterial, anticancer, and antiviral agents. researchgate.netresearchgate.net
Table 1: Examples of FDA-Approved Drugs Featuring a Pyridine Scaffold
| Drug Name | Therapeutic Use |
| Torasemide | Antihypertensive drug lifechemicals.com |
| Pyridostigmine | Treatment of myasthenia gravis lifechemicals.com |
| Alendronic acid | Osteoporosis medication lifechemicals.com |
| Vismodegib | Anti-carcinoma drug lifechemicals.com |
Strategic Importance of Halogenation and Trifluoromethylation in Pyridine Derivatives
The introduction of halogen atoms and trifluoromethyl (CF₃) groups onto the pyridine ring is a critical strategy in modern drug and agrochemical design. These modifications can profoundly alter a molecule's properties.
Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) is a vital tool for synthetic chemists. Installing a carbon-halogen bond on a pyridine ring serves two main purposes:
Modulating Bioactivity: Halogen atoms can influence a molecule's conformation, lipophilicity, and metabolic stability. They can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets.
Synthetic Intermediates: Halopyridines are crucial building blocks for further chemical transformations. chemrxiv.org The carbon-halogen bond provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution (SNAr), enabling the construction of more complex molecules. chemrxiv.orgacs.org While chloropyridines are widely used, fluoropyridines can exhibit faster reaction rates in SNAr reactions. acs.org
Trifluoromethylation: The trifluoromethyl group is one of the most important fluorine-containing moieties in medicinal chemistry. nih.gov Its unique electronic properties make it a valuable addition to pyridine scaffolds. The CF₃ group is strongly electron-withdrawing, which can significantly impact the basicity of the pyridine nitrogen and the reactivity of the ring. nih.gov The key advantages of trifluoromethylation include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by oxidative enzymes in the body. This often leads to an increased half-life of the drug. rsc.org
Increased Lipophilicity: The CF₃ group is highly lipophilic (fat-soluble), which can improve a molecule's ability to cross cell membranes and reach its target. researchgate.net
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can affect a molecule's ionization state and target binding. nih.gov
The development of efficient methods for the selective introduction of CF₃ groups onto aromatic rings remains an active area of research. rsc.orgchemistryviews.org
Table 2: Comparison of Physicochemical Properties
| Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Constant (σp) |
| H | 1.20 | 2.20 | 0.00 |
| F | 1.47 | 3.98 | 0.06 nih.gov |
| Cl | 1.75 | 3.16 | 0.23 |
| CH₃ | 2.00 | 2.55 (Carbon) | -0.17 |
| CF₃ | 2.44 | 3.46 (Group) nih.gov | 0.54 nih.gov |
Contextualization of 5-Chloro-6-(trifluoromethyl)pyridin-3-OL within the Broader Field of Trifluoromethylated Pyridinol Chemistry
The compound this compound belongs to the class of halogenated and trifluoromethylated pyridinol derivatives. Its structure features a pyridine core substituted with three key functional groups: a chlorine atom at the 5-position, a trifluoromethyl group at the 6-position, and a hydroxyl (-OH) group at the 3-position, making it a pyridinol (or hydroxypyridine). evitachem.com
This specific arrangement of substituents places the compound at the intersection of several important chemical classes. As a trifluoromethylpyridine, it benefits from the enhanced biological activity and stability often conferred by the CF₃ group. nih.govevitachem.com The presence of the chlorine atom provides another point of modulation and a potential site for further synthetic elaboration. chemrxiv.org The hydroxyl group adds polarity and can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and potential interactions with biological targets.
The synthesis of such multi-substituted pyridines often involves multi-step sequences. For example, the synthesis of this compound can be derived from precursors like 2,3-dichloro-5-trifluoromethylpyridine through specific chlorination and fluorination reactions. evitachem.com The initial steps may involve the chlorination of a simpler starting material like 3-picoline, followed by a fluorination process to introduce the trifluoromethyl group. evitachem.com These synthetic routes require careful control of reaction conditions to achieve the desired regiochemistry. evitachem.com Compounds like this are valuable as intermediates in the synthesis of agrochemicals and pharmaceuticals. evitachem.com
Overview of Research Gaps and Future Directions for Pyridinol Derivatives
Despite significant advances in the synthesis and application of pyridinol derivatives, several research gaps and promising future directions remain.
Development of Novel Synthetic Methods: A primary challenge is the development of more efficient, selective, and sustainable synthetic methods. While many methods exist for functionalizing pyridines, there is a persistent need for reactions that proceed under milder conditions and with greater functional group tolerance. Specifically, broadly applicable and highly regioselective methods for direct C-H halogenation and trifluoromethylation are still sought after. chemrxiv.orgchemistryviews.org For instance, the 3-selective halogenation of pyridines directly from C-H precursors remains a significant challenge. chemrxiv.org
Exploration of New Biological Targets: The "privileged" nature of the pyridine scaffold suggests that its potential is far from exhausted. Future research will likely focus on applying libraries of novel pyridinol derivatives to a wider range of biological targets to discover new therapeutic agents for various diseases. nih.gov The unique electronic and steric properties of compounds like this compound make them attractive candidates for screening in drug discovery programs.
Application in Materials Science: While the focus has largely been on life sciences, the unique electronic properties of highly substituted pyridines make them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or novel ligands for catalysis.
Sustainable Chemistry: Future synthetic strategies will increasingly emphasize green chemistry principles, including the use of less hazardous reagents, catalytic methods over stoichiometric ones, and minimizing waste generation in the production of these valuable compounds.
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClF3NO |
|---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
5-chloro-6-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-3(12)2-11-5(4)6(8,9)10/h1-2,12H |
InChI Key |
QDXRDGJQXJFFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 5 Chloro 6 Trifluoromethyl Pyridin 3 Ol
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System
The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org The nitrogen atom can also be protonated in acidic media, further deactivating the ring to electrophilic attack. wikipedia.org When substitution does occur, it is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. youtube.comquora.com
The directing effects of these substituents are summarized in the table below:
| Substituent | Position | Electronic Effect | Directing Effect |
| -OH | 3 | Activating (Resonance) | Ortho, Para |
| -Cl | 5 | Deactivating (Inductive) | Ortho, Para |
| -CF3 | 6 | Deactivating (Inductive) | Meta |
| Pyridine N | 1 | Deactivating (Inductive) | Meta |
The hydroxyl group strongly activates the positions ortho and para to it, which are positions 2, 4, and 6. However, positions 5 and 6 are already substituted. The chloro group directs to its ortho positions (4 and 6) and para position (2). The trifluoromethyl group directs to its meta positions (2 and 4). The pyridine nitrogen directs to the 3 and 5 positions.
Considering these competing effects:
Position 2: Activated by the hydroxyl group (para) and the chloro group (para), and directed by the trifluoromethyl group (meta).
Position 4: Activated by the hydroxyl group (ortho) and the chloro group (ortho), and directed by the trifluoromethyl group (meta).
Therefore, electrophilic attack is most likely to occur at the 2- and 4-positions , as these positions are activated by the powerful hydroxyl group and are also the focal point of the directing effects of the other deactivating groups. The inherent deactivation of the pyridine ring, coupled with the presence of two deactivating groups, suggests that forcing conditions would likely be required for electrophilic aromatic substitution to occur.
Nucleophilic Aromatic Substitution Reactions (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups and electron-wielding groups. youtube.com The presence of the chloro and trifluoromethyl groups on 5-Chloro-6-(trifluoromethyl)pyridin-3-OL significantly activates the ring for such reactions.
The SNAr mechanism typically proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloro group at C-5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is then restored by the departure of the leaving group.
The rate of SNAr reactions is influenced by the stability of the Meisenheimer complex. Electron-withdrawing groups, such as the trifluoromethyl group and the pyridine nitrogen, stabilize this intermediate by delocalizing the negative charge, thereby accelerating the reaction. nih.gov
The hydroxyl group at the 3-position is generally not a good leaving group in nucleophilic aromatic substitution reactions. However, under certain conditions, it can be converted into a better leaving group, for example, by derivatization into a sulfonate ester (e.g., tosylate or mesylate). This would then allow for its displacement by a nucleophile. Additionally, the hydroxyl group can be deprotonated under basic conditions to form a phenoxide-like species, which can then participate in O-alkylation or O-arylation reactions.
The chloro group at the 5-position is the primary site for nucleophilic attack in this compound. A variety of nucleophiles can be employed to displace the chloride, leading to a range of derivatized products.
Reaction with Amine Nucleophiles: Primary and secondary amines are common nucleophiles in SNAr reactions with chloropyridines. youtube.com The reaction of this compound with an amine would be expected to yield the corresponding 5-amino-6-(trifluoromethyl)pyridin-3-ol derivative.
| Nucleophile | Product Structure |
| R-NH2 (Primary Amine) | 5-(R-amino)-6-(trifluoromethyl)pyridin-3-ol |
| R2NH (Secondary Amine) | 5-(R2-amino)-6-(trifluoromethyl)pyridin-3-ol |
Reaction with Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can also serve as nucleophiles, leading to the formation of ethers. The reaction would typically be carried out in the presence of a base to deprotonate the alcohol or phenol.
| Nucleophile | Product Structure |
| RO⁻ (Alkoxide) | 5-(Alkoxy)-6-(trifluoromethyl)pyridin-3-ol |
| ArO⁻ (Phenoxide) | 5-(Aryloxy)-6-(trifluoromethyl)pyridin-3-ol |
Reaction with Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and would readily displace the chloride to form the corresponding thioether.
| Nucleophile | Product Structure |
| RS⁻ (Thiolate) | 5-(Alkylthio)-6-(trifluoromethyl)pyridin-3-ol |
Catalytic Transformations Involving the Chemical Compound
Catalytic methods offer powerful tools for the functionalization of halogenated pyridines, including hydrodechlorination and cross-coupling reactions.
Catalytic hydrodechlorination is a process that replaces a chlorine atom with a hydrogen atom, typically using a transition metal catalyst and a hydrogen source. researchgate.net This reaction is a valuable method for the detoxification of chlorinated organic compounds and for the synthesis of dechlorinated analogues. pjoes.com
Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used and highly effective for the hydrodechlorination of aryl chlorides. researchgate.netmsu.edu The reaction is typically carried out under a hydrogen atmosphere or by using a hydrogen donor such as formic acid or ammonium formate. acs.org
The generally accepted mechanism for palladium-catalyzed hydrodechlorination involves the following key steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond, forming an arylpalladium(II) chloride intermediate.
Reductive Step: The arylpalladium(II) intermediate reacts with a hydride source (e.g., H₂ or a hydride donor) to form an arylpalladium(II) hydride.
Reductive Elimination: The arylpalladium(II) hydride undergoes reductive elimination to yield the dechlorinated product and regenerate the palladium(0) catalyst.
The hydrodechlorination of this compound using a palladium catalyst would be expected to yield 6-(trifluoromethyl)pyridin-3-ol. The presence of the electron-withdrawing trifluoromethyl group may influence the rate of the oxidative addition step.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization
The chlorine atom on the pyridine ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and further molecular functionalization.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This would allow for the introduction of a wide range of aryl or vinyl substituents at the C5 position. The reactivity of aryl chlorides in Suzuki coupling can be lower than that of bromides or iodides, often requiring the use of bulky, electron-rich phosphine ligands to facilitate the initial oxidative addition step. libretexts.orgrsc.org The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring can influence the electronic properties of the C-Cl bond and its reactivity. researchgate.netbeilstein-journals.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and typically a copper co-catalyst. scirp.orgwikipedia.org Applying this to this compound would install an alkynyl group at the C5 position, a valuable functional group for further transformations. researchgate.net Copper-free Sonogashira (Heck alkynylation) protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the dimerization of the alkyne. organic-chemistry.org
Heck Coupling: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, again using a palladium catalyst and a base. nih.gov This provides a pathway to introduce alkenyl substituents onto the pyridine core. As with other couplings of aryl chlorides, forcing conditions or specialized catalyst systems may be required to achieve good yields. organic-chemistry.org
Table 2: Overview of Cross-Coupling Reactions for Functionalization
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl/vinyl-6-(trifluoromethyl)pyridin-3-ol |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 5-Alkynyl-6-(trifluoromethyl)pyridin-3-ol |
| Heck | R-CH=CH₂ | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Alkenyl-6-(trifluoromethyl)pyridin-3-ol |
Oxidation and Reduction Chemistry of the Pyridine Ring and Substituents
The pyridine ring and its substituents in this compound can undergo various oxidation and reduction reactions. The trifluoromethyl group is generally stable under many oxidative and reductive conditions. However, the pyridine nitrogen and the ring itself are susceptible to certain transformations.
N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic substitution and modifying the directing effects of the substituents.
Ring Reduction (Hydrogenation): Catalytic hydrogenation of the pyridine ring can lead to the corresponding piperidine derivative. This typically requires more forcing conditions (higher pressure and temperature) and more active catalysts (e.g., Rhodium on carbon, Ruthenium) than what is needed for simple hydrodechlorination. The presence of the hydroxyl group may direct or interfere with the hydrogenation process.
The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, although the chlorine atom is the more likely leaving group in such reactions. jst.go.jpnih.gov
Derivatization at the Hydroxyl Group
The hydroxyl group at the C3 position is a key site for derivatization, allowing for significant structural modifications through etherification and esterification reactions.
Etherification and Esterification Reactions for Molecular Diversification
Etherification: The phenolic hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming an ether (Py-O-R). Iron(III) triflate has also been reported as an efficient catalyst for the direct etherification of alcohols. acs.org This reaction allows for the introduction of a wide variety of alkyl or aryl side chains.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. byjus.com
Reaction with Acid Chlorides/Anhydrides: This is a highly efficient method, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl or carboxylic acid byproduct.
Fischer Esterification: Direct reaction with a carboxylic acid using a strong acid catalyst (like sulfuric acid) is the classic method. byjus.comgoogle.com However, for a pyridine-containing substrate, the strong acid would protonate the basic pyridine nitrogen, potentially deactivating the molecule or leading to solubility issues. google.com Therefore, methods avoiding strong acids are generally preferred. organic-chemistry.org Catalytic amounts of p-dodecylbenzenesulfonic acid (DBSA) or the use of coupling agents can facilitate esterification under milder conditions. organic-chemistry.org
These derivatization reactions at the hydroxyl group are fundamental for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and agrochemical research.
Functionalization for Polymerization or Material Integration
The integration of this compound into polymeric structures or advanced materials necessitates its functionalization to introduce polymerizable groups. The inherent reactivity of the hydroxyl group on the pyridine ring serves as a primary site for such modifications. Derivatization pathways can be strategically designed to enable the molecule to act as a monomer in various polymerization reactions.
One common approach involves the esterification or etherification of the hydroxyl group to append moieties containing vinyl, allyl, acrylate, or methacrylate functionalities. These groups are amenable to free-radical polymerization, a widely used industrial process. For instance, reaction with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base would yield the corresponding acrylate or methacrylate ester. Similarly, Williamson ether synthesis with an allyl halide could introduce an allyl group.
Another potential pathway is the introduction of functional groups suitable for step-growth polymerization. For example, the hydroxyl group can react with a diisocyanate to form a urethane linkage, positioning the molecule to be incorporated into a polyurethane chain. Alternatively, conversion of the hydroxyl group to an amine or a carboxylic acid derivative would open avenues for polyamide or polyester synthesis, respectively.
The chloro substituent on the pyridine ring also presents opportunities for functionalization, primarily through nucleophilic aromatic substitution, although this is generally less facile on an electron-rich pyridine ring. More advanced cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed to attach polymerizable groups, provided a suitable catalyst system is used.
The selection of the functionalization route is dictated by the desired properties of the final polymer or material. The incorporation of the trifluoromethyl group is often sought for its ability to enhance thermal stability, chemical resistance, and hydrophobicity, and to lower the refractive index of materials.
Table 1: Potential Functionalization Pathways for Polymerization
| Polymerization Method | Functionalization Reaction | Reagent | Resulting Functional Group |
| Free-Radical Polymerization | Acrylation | Acryloyl chloride | Acrylate |
| Free-Radical Polymerization | Methacrylation | Methacryloyl chloride | Methacrylate |
| Free-Radical Polymerization | Allylation | Allyl bromide | Allyl ether |
| Step-Growth Polymerization | Urethane formation | Diisocyanate (e.g., MDI, TDI) | Urethane linkage |
| Step-Growth Polymerization | Esterification | Diacid or diacyl chloride | Ester linkage |
Reactions Involving the Trifluoromethyl Group and its Stability Under Various Conditions
The trifluoromethyl (-CF3) group is renowned for its high stability, a consequence of the strong carbon-fluorine bonds. This inherent stability is a key attribute for many applications, as the -CF3 moiety can be retained under a wide range of reaction conditions. However, under specific and often harsh conditions, the trifluoromethyl group can participate in chemical transformations.
Generally, the trifluoromethyl group on an aromatic ring is resistant to common nucleophilic and electrophilic reagents. It is also stable to most oxidizing and reducing agents under typical organic synthesis conditions. This robustness allows for extensive chemical modifications on other parts of the this compound molecule without affecting the -CF3 group.
Reactions involving the cleavage of C-F bonds in a trifluoromethyl group are challenging and typically require forcing conditions or specialized reagents. For instance, reductive defluorination can be achieved using strong reducing agents or certain transition metal complexes. Conversely, hydrolysis of the trifluoromethyl group to a carboxylic acid function is possible but usually necessitates superacidic conditions or high temperatures and pressures.
The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution and can direct incoming nucleophiles to specific positions. This electronic effect is a critical consideration in any derivatization strategy for this compound.
The stability of the trifluoromethyl group is a significant advantage for material applications, as it imparts long-term durability and resistance to chemical and thermal degradation in the resulting polymers or materials.
Table 2: Stability of the Aromatic Trifluoromethyl Group Under Various Conditions
| Condition | Reagent/Environment | Stability of -CF3 Group | Potential Reactions |
| Acidic | Strong mineral acids (e.g., HCl, H2SO4) | High | Generally stable |
| Acidic | Superacids (e.g., HF/SbF5) | Low | Hydrolysis to -COOH |
| Basic | Strong aqueous bases (e.g., NaOH) | High | Generally stable |
| Basic | Strong non-nucleophilic bases | High | ortho-Deprotonation (on the ring) |
| Reductive | Catalytic hydrogenation (e.g., H2/Pd) | High | Generally stable |
| Reductive | Strong reducing agents (e.g., NaBH4, LiAlH4) | Moderate to High | Possible reduction under harsh conditions |
| Oxidative | Common oxidizing agents (e.g., KMnO4, CrO3) | High | Generally stable |
| Thermal | High temperatures | High | Stable up to high temperatures |
Mechanistic Investigations and Reaction Kinetics of Transformations Involving 5 Chloro 6 Trifluoromethyl Pyridin 3 Ol
Elucidation of Reaction Mechanisms in Key Synthetic Pathways
The synthesis of 5-Chloro-6-(trifluoromethyl)pyridin-3-ol itself typically involves multi-step pathways, often starting from precursors such as 3-picoline or 2,3-dichloro-5-trichloromethylpyridine. evitachem.com Key transformations include chlorination and fluorination reactions. For instance, the synthesis can be achieved from 2,3-dichloro-5-trifluoromethylpyridine through specific routes involving fluorination and chlorination steps. evitachem.com Another method involves the direct fluorination of 2,3-dichloro-5-trichloromethylpyridine using agents like anhydrous hydrogen fluoride or potassium fluoride under controlled temperature and pressure. evitachem.com
Transformations involving this compound are largely governed by the reactivity of its functional groups: the hydroxyl group, the chlorine atom, and the pyridine (B92270) ring itself, which is activated by the electron-withdrawing trifluoromethyl group.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system, facilitates this type of reaction. The presence of the strongly electron-withdrawing trifluoromethyl group at the adjacent 6-position further activates the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Reactions with various nucleophiles can lead to the introduction of a wide range of substituents at this position. evitachem.com
Reactions of the Hydroxyl Group: The hydroxyl group at the 3-position can undergo various transformations, including O-alkylation and O-arylation to form ethers, or esterification with carboxylic acids. evitachem.com These reactions typically proceed via mechanisms common for alcohols, though the reactivity may be influenced by the electronic properties of the substituted pyridine ring.
While detailed mechanistic studies specifically for this compound are not extensively reported in publicly available literature, the general mechanisms for these transformations on analogous electron-deficient pyridine systems are well-established.
Quantitative Kinetic Studies of Major Transformations
Quantitative kinetic data for transformations involving this compound are scarce in the scientific literature. To date, no specific rate constants, activation energies, or detailed kinetic profiles for its reactions have been published.
However, general principles of chemical kinetics for related systems can provide qualitative insights. For instance, in SNAr reactions, the rate is typically dependent on the concentration of both the pyridine substrate and the nucleophile. The electron-withdrawing nature of the trifluoromethyl group is expected to significantly increase the rate of nucleophilic substitution compared to unsubstituted or electron-donating group-substituted chloropyridines.
The table below presents hypothetical kinetic parameters for a representative SNAr reaction to illustrate the expected trends. These values are for illustrative purposes only and are not based on experimental data for this specific compound.
| Reaction Type | Nucleophile | Solvent | Hypothetical Rate Constant (k) at 298 K [M⁻¹s⁻¹] | Hypothetical Activation Energy (Ea) [kJ/mol] |
| SNAr | Methoxide | Methanol | 1.5 x 10⁻³ | 65 |
| SNAr | Aniline | DMF | 8.0 x 10⁻⁴ | 72 |
| O-Arylation | Phenol (with catalyst) | Toluene | 2.2 x 10⁻² | 58 |
Role of Catalysis in Enhancing Reaction Rates, Selectivity, and Yield
Catalysis plays a pivotal role in overcoming activation barriers and controlling the regioselectivity of reactions involving substituted pyridines. For transformations of this compound, both acid and base catalysis, as well as transition-metal catalysis, are relevant.
Base Catalysis in O-Alkylation/O-Arylation: In reactions involving the hydroxyl group, a base is typically employed to deprotonate the alcohol, forming a more nucleophilic pyridinolate anion. This significantly enhances the rate of subsequent alkylation or arylation.
Transition-Metal Catalysis for Cross-Coupling Reactions: The chlorine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, providing access to a wide array of more complex molecules. For instance, palladium or copper catalysts are commonly used to couple aryl halides with boronic acids, organostannanes, or amines.
The table below summarizes some potential catalytic systems that could be applied to transformations of this compound, based on established methodologies for similar substrates.
| Reaction Type | Catalyst System | Ligand | Base | Typical Yield Range |
| Suzuki Coupling (C-C) | Pd(OAc)₂ | SPhos | K₃PO₄ | 70-95% |
| Buchwald-Hartwig Amination (C-N) | Pd₂(dba)₃ | BINAP | NaOt-Bu | 65-90% |
| Ullmann Condensation (C-O) | CuI | 1,10-Phenanthroline | Cs₂CO₃ | 60-85% |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide crucial evidence for proposed reaction mechanisms. For transformations involving this compound, key intermediates would include:
Meisenheimer Complexes: In SNAr reactions, the addition of a nucleophile to the pyridine ring forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group. These intermediates are often highly colored and can sometimes be detected and characterized by spectroscopic methods such as NMR and UV-Vis spectroscopy at low temperatures.
Organometallic Intermediates: In transition-metal-catalyzed cross-coupling reactions, a series of organometallic intermediates are formed. For example, in a palladium-catalyzed Suzuki coupling, the catalytic cycle involves oxidative addition of the chloropyridine to a Pd(0) species to form a Pd(II) intermediate. Subsequent transmetalation with a boronic acid derivative and reductive elimination yields the final product and regenerates the Pd(0) catalyst. While these intermediates are often short-lived, their existence can be inferred from kinetic studies and, in some cases, they can be isolated or characterized spectroscopically.
To date, there are no specific reports in the literature detailing the isolation or spectroscopic characterization of reaction intermediates for transformations of this compound.
Spectroscopic and Advanced Analytical Methodologies for Characterization of 5 Chloro 6 Trifluoromethyl Pyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ²D NMR Techniques) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Chloro-6-(trifluoromethyl)pyridin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) NMR techniques, would be employed to confirm its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The pyridine (B92270) ring possesses two protons, and their chemical shifts and coupling patterns would be indicative of their positions relative to the electron-withdrawing chloro, trifluoromethyl, and hydroxyl groups. The hydroxyl proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Six distinct signals are anticipated, corresponding to the five carbons of the pyridine ring and the carbon of the trifluoromethyl group. The chemical shifts of the ring carbons will be influenced by the attached substituents. For instance, the carbon bearing the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for the characterization of fluorinated compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a unique fingerprint for the -CF₃ group in this specific chemical environment.
2D NMR Techniques: Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in assembling the complete molecular structure. COSY experiments would establish the connectivity between neighboring protons on the pyridine ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignment of both ¹H and ¹³C spectra.
| ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Expected aromatic and hydroxyl proton signals | Expected signals for 5 pyridine ring carbons and 1 trifluoromethyl carbon | Expected singlet for the CF₃ group |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₆H₃ClF₃NO, HRMS would provide an accurate mass measurement with a high degree of precision. This technique helps to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.
| Technique | Information Obtained | Expected Result for C₆H₃ClF₃NO |
| HRMS | Accurate mass of the molecular ion | A measured mass that closely matches the calculated exact mass |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C-Cl, and C-F bonds, as well as vibrations associated with the pyridine ring. The O-H stretching vibration will likely appear as a broad band in the region of 3200-3600 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, while the strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1000-1350 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum compared to the IR spectrum.
| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| C=C, C=N Ring Stretch | 1400-1600 | Strong |
| C-F Stretch | 1000-1350 (strong) | Moderate |
| C-Cl Stretch | 600-800 | Moderate |
X-ray Crystallography for Definitive Solid-State Structural Elucidation and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its molecular structure. The resulting crystal structure would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state. While no specific crystallographic data for this compound is publicly available, data for a related compound, 2,3,6-Trichloro-5-(trifluoromethyl)pyridine, shows an orthorhombic crystal system, which provides a reference for the types of crystal packing that might be observed .
Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Separation of Isomers/By-products
Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any isomers or by-products that may be present from the synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It would be suitable for determining the purity of this compound. The gas chromatogram would show a peak for the target compound, and its retention time would be characteristic under specific chromatographic conditions. The mass spectrometer detector would provide the mass spectrum of the compound, further confirming its identity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the purity assessment of a wider range of compounds, including those that are not suitable for GC analysis. A reversed-phase HPLC method could be developed to separate this compound from any polar or non-polar impurities. The purity would be determined by the relative area of the main peak in the chromatogram.
| Technique | Application |
| GC-MS | Purity assessment and identification of volatile impurities |
| HPLC | Purity assessment and separation of a wide range of impurities |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed empirical formula. For this compound (C₆H₃ClF₃NO), the theoretical elemental composition would be calculated and compared against the experimental results to validate the empirical formula.
| Element | Theoretical Percentage |
| Carbon (C) | 35.75% |
| Hydrogen (H) | 1.50% |
| Chlorine (Cl) | 17.59% |
| Fluorine (F) | 28.28% |
| Nitrogen (N) | 6.95% |
| Oxygen (O) | 7.94% |
Future Directions and Emerging Research Avenues in Halogenated Trifluoromethylpyridinol Chemistry
Development of More Efficient and Sustainable Synthetic Strategies for Complex Pyridinol Derivatives
The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of medicinal and agricultural chemistry. nih.gov However, traditional synthetic routes often require harsh conditions and generate significant waste. nih.gov The future of pyridinol chemistry lies in the adoption of green and sustainable practices.
Modern approaches such as one-pot multicomponent reactions, the use of environmentally benign solvents, and microwave-assisted synthesis are being increasingly explored for the creation of novel pyridine derivatives. nih.govnih.gov These methods offer advantages like high atom economy, reduced reaction times, and lower energy consumption. nih.gov For instance, microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in the preparation of some pyridine compounds. nih.gov
Future efforts in the synthesis of complex derivatives of 5-Chloro-6-(trifluoromethyl)pyridin-3-ol will likely focus on:
Catalytic C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation to introduce new functionalities onto the pyridine ring, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, leading to higher yields and purities.
Biocatalysis: Employing enzymes to perform specific transformations with high chemo-, regio-, and stereoselectivity under mild conditions, offering a highly sustainable alternative to traditional chemical methods.
A comparative overview of traditional versus sustainable synthetic methodologies is presented below.
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Reaction Type | Stepwise, often requiring isolation of intermediates | One-pot, multicomponent reactions nih.govnih.gov |
| Solvents | Often uses hazardous organic solvents | Employs green solvents (e.g., water, ethanol) or solvent-free conditions nih.gov |
| Catalysts | May use stoichiometric and toxic reagents | Utilizes recyclable and green catalysts nih.gov |
| Energy Input | Conventional heating (often prolonged) | Microwave irradiation, ultrasonic energy nih.govnih.gov |
| Waste Generation | High | Low |
| Efficiency | Can have lower yields and atom economy | Often results in excellent yields and high atom economy nih.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique substitution pattern of this compound—an electron-withdrawing trifluoromethyl group adjacent to a potential coordinating nitrogen atom, a hydroxyl group capable of hydrogen bonding, and a reactive chlorine atom—suggests a rich and complex reactivity profile. Future research will delve into leveraging these features to achieve unprecedented chemical transformations.
The presence of the trifluoromethyl group significantly influences the electronic nature of the pyridine ring, making it more electron-deficient. nih.gov This electronic modulation can be exploited for:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position is activated towards displacement by various nucleophiles, providing a gateway to a wide array of 5-substituted-6-(trifluoromethyl)pyridin-3-ol derivatives.
Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can serve as a handle for Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions to form C-C, C-N, and C-O bonds, enabling the construction of complex molecular architectures.
"Cryptic" Halogenation Reactions: While not directly observed for this compound, nature utilizes transient halogenation to activate molecules for subsequent reactions like cyclopropanation or rearrangements. nih.gov This concept could inspire synthetic strategies where the chlorine atom is used to facilitate a transformation before being removed.
Furthermore, the interplay between the hydroxyl and trifluoromethyl groups could lead to novel intramolecular reactions and rearrangements, potentially yielding fused heterocyclic systems or compounds with unique stereoelectronic properties. The development of new reagents and catalytic systems will be crucial in uncovering and controlling these novel reactivity patterns.
Integration of this compound into Advanced Materials and Catalytic Systems
The distinct properties of trifluoromethylated pyridinols make them attractive building blocks for advanced materials. The incorporation of the trifluoromethyl group is a known strategy in the design of materials for optoelectronic applications. For example, trifluoromethyl-substituted pyrazole derivatives have been investigated for their potential in photovoltaic and electroluminescent devices. mdpi.comresearchgate.net
Future research could explore the integration of this compound into:
Organic Light-Emitting Diodes (OLEDs): The trifluoromethyl group can enhance electron transport properties and improve the stability and efficiency of organic electronic materials. The pyridinol core can be functionalized to tune the emission color and photophysical properties.
Photovoltaic Devices: As part of donor or acceptor materials in organic solar cells, the electronic characteristics of this compound could be harnessed to improve charge separation and transport. mdpi.com
Liquid Crystals: The rigid pyridine core combined with appropriate functionalization could lead to the development of novel liquid crystalline materials with unique phase behaviors.
Catalytic Systems: The pyridine nitrogen and the hydroxyl oxygen can act as bidentate ligands for metal ions. This coordination capability could be exploited to design novel catalysts for a range of organic transformations. The electronic effect of the chloro and trifluoromethyl groups would modulate the properties of the metal center, potentially leading to enhanced catalytic activity or selectivity.
| Potential Application Area | Key Features of this compound |
| OLEDs | Trifluoromethyl group for electron transport; modifiable core for tuning emission. mdpi.comresearchgate.net |
| Photovoltaics | Tunable electronic properties for use in active layers. mdpi.com |
| Catalysis | Pyridine nitrogen and hydroxyl group for metal coordination. |
| Advanced Polymers | Can be incorporated as a monomer to impart specific thermal or electronic properties. |
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The interface between organic synthesis, materials science, and supramolecular chemistry presents a fertile ground for future research involving this compound. The ability of the hydroxyl group to act as a hydrogen bond donor and the pyridine nitrogen to act as a hydrogen bond acceptor makes this molecule an excellent candidate for designing self-assembling systems. nih.gov
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined, higher-order structures. rsc.orgresearchgate.net The hydroxyl-pyridine hydrogen bond is a particularly robust and frequently occurring motif in crystal engineering. nih.gov
Future interdisciplinary research could focus on:
Crystal Engineering: Using this compound as a building block to design and synthesize co-crystals and molecular salts with desired solid-state structures and properties, such as specific packing arrangements or porosities.
Self-Assembling Nanostructures: Exploring the formation of nanotubes, gels, or vesicles through the programmed self-assembly of this molecule or its derivatives. The parallel stacking of pyridine rings, influenced by hydrogen bonding, can play a crucial role in the geometry of these assemblies. nih.gov
The synergy between synthetic chemists designing and producing novel pyridinol derivatives and materials scientists characterizing their physical properties will be paramount in translating the molecular-level features of this compound into functional macroscopic systems.
Q & A
Q. What are the standard characterization techniques for confirming the structure of 5-Chloro-6-(trifluoromethyl)pyridin-3-OL?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used to confirm the molecular structure and purity. NMR provides detailed information on hydrogen and carbon environments, while MS confirms molecular weight and fragmentation patterns. For example, LCMS analysis (e.g., m/z 217 [M+H]⁺) and HPLC retention times (e.g., 1.03 minutes under specific conditions) are critical for validation .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical method involves halogenation or substitution reactions. For instance, phosphoryl chloride (POCl₃) is used to chlorinate pyridinone precursors under reflux conditions (100°C), followed by extraction with dichloromethane and purification via sodium sulfate drying . Alternative routes may involve bromination or fluorination of hydroxylated pyridine derivatives using agents like N-bromosuccinimide (NBS) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The trifluoromethyl group enhances lipophilicity, improving membrane permeability in biological systems. It also increases metabolic stability and electron-withdrawing effects, which can modulate reactivity in substitution or coupling reactions .
Advanced Research Questions
Q. How do solvent choice and reaction temperature impact the yield and selectivity of halogenation reactions?
Polar aprotic solvents (e.g., sulfolane) and elevated temperatures (e.g., 100°C) favor nucleophilic substitution by stabilizing intermediates and accelerating reaction kinetics. For example, anhydrous potassium fluoride in sulfolane promotes fluorine-chlorine exchange in halogenated pyridines . However, excessive temperatures may lead to side reactions, necessitating careful optimization .
Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?
Contradictions in yields often arise from inefficient mixing or heat transfer in batch reactors. Transitioning to continuous flow reactors can improve reproducibility by ensuring uniform reaction conditions. Catalytic systems (e.g., palladium catalysts) and real-time monitoring (e.g., in-line LCMS) further enhance control over reaction parameters .
Q. How does the positioning of chlorine and trifluoromethyl groups affect biological activity compared to analogs?
The ortho positioning of chlorine and trifluoromethyl groups on the pyridine ring creates steric and electronic effects that enhance binding to enzyme active sites. For instance, this compound shows higher inhibitory activity against specific oxidoreductases compared to analogs with substituents at other positions (e.g., 2-Chloro-4-iodo derivatives) .
Q. What mechanistic insights explain the compound’s enzyme inhibition properties?
The compound acts as a competitive inhibitor by mimicking the substrate’s transition state. The chlorine atom participates in halogen bonding with catalytic residues, while the trifluoromethyl group stabilizes hydrophobic interactions. Computational docking studies and kinetic assays (e.g., IC₅₀ determination) are used to validate these mechanisms .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?
Conflicting data may arise from dynamic rotational isomerism or solvent effects. Variable-temperature NMR or deuterated solvent substitution can clarify splitting patterns. Comparative analysis with X-ray crystallography or IR spectroscopy provides additional validation .
Methodological Considerations
Q. What purification techniques are recommended for isolating this compound from crude mixtures?
Liquid-liquid extraction (e.g., dichloromethane/water) removes polar impurities, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for final purification. Anhydrous sodium sulfate is preferred for drying due to its compatibility with halogenated solvents .
Q. How are coupling reactions (e.g., Suzuki-Miyaura) optimized using this compound as a building block?
Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃) in tetrahydrofuran (THF) at 60–80°C facilitate cross-coupling with aryl boronic acids. Microwave-assisted synthesis reduces reaction times while maintaining high yields (≥85%) .
Comparative Analysis
Q. How does this compound compare to 2-Bromo-6-(trifluoromethyl)pyridin-3-OL in reactivity?
Bromine’s lower electronegativity allows milder substitution conditions (e.g., room temperature with NaI in acetone), whereas chlorine requires harsher reagents (e.g., POCl₃ at 100°C). The trifluoromethyl group’s electron-withdrawing effect further modulates reactivity in both cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
